amine CAS No. 1206153-27-6](/img/structure/B604266.png)
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine is an organic compound with a complex structure that includes a chloro group, a hydroxypropyl group, a methyl group, and a propoxy group attached to a benzenesulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 4-methyl-2-propoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amino group is converted to a chloro group using reagents like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzenesulfonamide derivatives.
科学的研究の応用
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
作用機序
The mechanism of action of [(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the hydroxypropyl group play crucial roles in binding to the active site of the target, leading to inhibition or activation of the target’s function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-chloro-N-(2-hydroxyethyl)-4-methyl-2-propoxybenzenesulfonamide
- 5-chloro-N-(2-hydroxypropyl)-4-methyl-2-butoxybenzenesulfonamide
- 5-chloro-N-(2-hydroxypropyl)-4-ethyl-2-propoxybenzenesulfonamide
Uniqueness
[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility and reactivity, while the chloro group provides a site for further chemical modifications.
特性
CAS番号 |
1206153-27-6 |
|---|---|
分子式 |
C13H20ClNO4S |
分子量 |
321.82g/mol |
IUPAC名 |
5-chloro-N-(2-hydroxypropyl)-4-methyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO4S/c1-4-5-19-12-6-9(2)11(14)7-13(12)20(17,18)15-8-10(3)16/h6-7,10,15-16H,4-5,8H2,1-3H3 |
InChIキー |
HVMNTZCOSOOYOB-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2-methoxyphenoxy)methyl]-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B604185.png)
![3-{3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B604187.png)
![2-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604188.png)
![3-[3-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-1H-indole](/img/structure/B604189.png)
![N-[3-(2-furoylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B604191.png)
![2-{4-[(2-Isopropyl-5-methylphenoxy)acetyl]-1-piperazinyl}ethanol](/img/structure/B604192.png)
![Ethyl 1-[(3-methylphenoxy)acetyl]-3-piperidinecarboxylate](/img/structure/B604193.png)
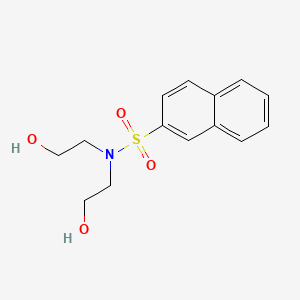
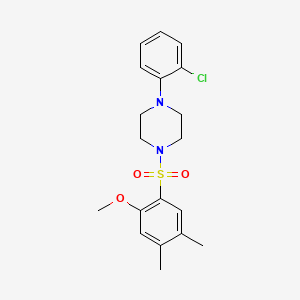
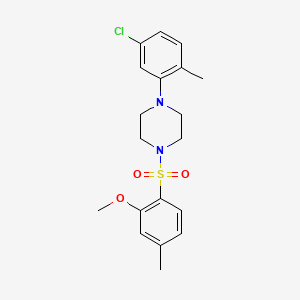
![Ethyl 4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B604200.png)
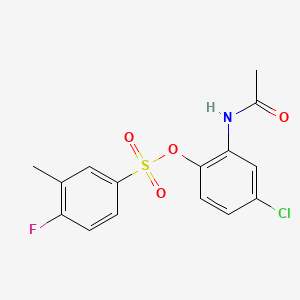
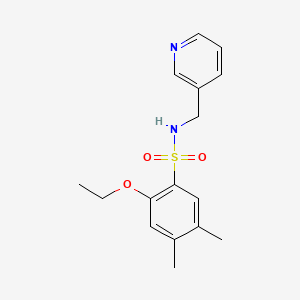
![2-methyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B604204.png)
